5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine
Overview
Description
5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine is a useful research compound. Its molecular formula is C8H8BrF2NO and its molecular weight is 252.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Neural Stem Cell Research
5-Bromo-2′-deoxyuridine (BrdU), a related compound to 5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine, has been used in the study of neural stem cells (NSCs). Research by Schneider and d’Adda di Fagagna (2012) found that NSCs exposed to BrdU undergo significant changes, including the loss of stem cell markers and the initiation of glial differentiation. This is accompanied by a reduction in DNA methyltransferases and a loss of global DNA CpG methylation, pointing to potential applications of such compounds in stem cell research and differentiation therapy in oncology (Schneider & d'Adda di Fagagna, 2012).
In Synthetic Chemistry
A study by Ahmad et al. (2017) explored the use of 5-bromo-2-methylpyridin-3-amine, a compound structurally similar to this compound, in synthesizing novel pyridine derivatives. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown various biological activities, including anti-thrombolytic and biofilm inhibition activities. This highlights the utility of brominated pyridine compounds in the development of new materials and therapeutic agents (Ahmad et al., 2017).
In Antiviral and Antitumor Research
Bobek, Kavai, and De Clercq (1987) researched 5-(2,2-Difluorovinyl)-2'-deoxyuridine, which is closely related to the compound . Their study showed its effectiveness against herpes simplex virus and tumor cells. This suggests the potential use of similar compounds in antiviral and antitumor therapies (Bobek, Kavai, & De Clercq, 1987).
In Radiosensitizing Agents
Research by Rudra et al. (2015) on 5-Bromo-2'-deoxyuridine, a structurally related compound, has found applications as a radiosensitizing agent. These agents are used to enhance the effect of radiotherapy in tumor cells, particularly in hypoxic environments, offering a promising direction for improving cancer treatment outcomes (Rudra et al., 2015).
Properties
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO/c1-5-2-8(12-3-6(5)9)13-4-7(10)11/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWKXIZGLONJBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.